molecular formula C12H19BO4 B138355 (2,4-Dipropoxyphenyl)boronic acid CAS No. 150145-25-8

(2,4-Dipropoxyphenyl)boronic acid

Cat. No. B138355
M. Wt: 238.09 g/mol
InChI Key: ZNGNDOSZRKWKJW-UHFFFAOYSA-N
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Description

2,4-Dipropoxyphenylboronic acid is a type of boronic acid, which is a subclass of organoborane compounds . It is used in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The molecular formula of 2,4-Dipropoxyphenylboronic acid is C12H19BO4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dipropoxyphenylboronic acid include a density of 1.1±0.1 g/cm3, boiling point of 402.9±55.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 69.0±3.0 kJ/mol, flash point of 197.5±31.5 °C, and index of refraction of 1.506 .

Scientific Research Applications

Biomedical Applications

Boronic acid polymers, including those containing (2,4-Dipropoxyphenyl)boronic acid, are valuable in various biomedical applications. They are used in the treatment of diseases like HIV, obesity, diabetes, and cancer due to their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).

Fluorescent Chemosensors

Boronic acid-based sensors, including those derived from (2,4-Dipropoxyphenyl)boronic acid, are significant in detecting biological substances. They are crucial for disease prevention, diagnosis, and treatment, as they can probe carbohydrates and bioactive substances with changes in fluorescence properties (Huang et al., 2012).

Borophene Applications

Borophene, formed from boron and related compounds, shows promise in supercapacitors, batteries, hydrogen storage, and biomedical applications. Borophene's unique chemical and physical properties make it suitable for various fields, including bioimaging, drug delivery, and photonic therapy (Ou et al., 2021).

Sensing and Other Applications

Boronic acids are used in sensing applications due to their interaction with diols and Lewis bases, aiding in biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina et al., 2014).

Catalysis

Certain boronic acids, possibly including derivatives of (2,4-Dipropoxyphenyl)boronic acid, can be effective catalysts in chemical reactions like amidation between carboxylic acids and amines, contributing to synthetic methodologies in chemistry (Wang et al., 2018).

Electrochemical Applications

In the electrochemical field, boronic acids play a role in the oxidation processes of certain compounds, leading to the formation of environmentally friendly byproducts like carbon dioxide (Cañizares et al., 2004).

Pharmaceutical Development

Boronic acid compounds are utilized for developing enzyme inhibitors, cancer therapy agents, and antibody mimics. Their unique structural features make them suitable for recognizing biologically important saccharides (Yang et al., 2003).

Polymer Chemistry

Boronic acid-decorated polymers, potentially including (2,4-Dipropoxyphenyl)boronic acid derivatives, show responsive behavior to pH and sugar concentrations, making them suitable for drug delivery and sensor materials (Vancoillie et al., 2016).

properties

IUPAC Name

(2,4-dipropoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9,14-15H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGNDOSZRKWKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCCC)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584904
Record name (2,4-Dipropoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dipropoxyphenyl)boronic acid

CAS RN

150145-25-8
Record name (2,4-Dipropoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Dąbrowski, K Durka, S Luliński… - … Section E: Structure …, 2011 - scripts.iucr.org
In the crystal, the title compound, C12H19BO4, exists as a centrosymmetric O—H⋯O hydrogen-bonded dimer. Dimers are linked via C—H⋯O hydrogen bonds, generating an infinite …
Number of citations: 1 scripts.iucr.org
A Semjonova, A Bērziņš - Crystals, 2022 - mdpi.com
2,6-Dimethoxyphenylboronic acid was used as a model substance to investigate the additive crystallization approach for polymorph control in phenylboronic acids. It was crystallized …
Number of citations: 1 www.mdpi.com
DM Almenningen, HE Hansen, MF Vold, AF Buene… - Dyes and …, 2021 - Elsevier
To study the effect of π-spacers on dye performance in DSSC, five novel phenothiazine dyes have been prepared where the number of successive thiophenes in the π-spacer was …
Number of citations: 26 www.sciencedirect.com
AF Buene, DM Almenningen, A Hagfeldt, OR Gautun… - Solar Rrl, 2020 - Wiley Online Library
Chenodeoxycholic acid (CDCA) is the most used antiaggregation additive in dye‐sensitized solar cells since its introduction to the field in 1993. However, effective suppression of dye …
Number of citations: 18 onlinelibrary.wiley.com

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